(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Description
Molecular Architecture and IUPAC Nomenclature
The molecular structure of (4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is characterized by a complex aromatic framework bearing multiple functional groups arranged in a specific geometric pattern. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as (4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)boronic acid, reflecting its structural composition and substitution pattern. The molecular formula C₁₁H₁₆BNO₄S corresponds to a molecular weight of 269.13 grams per mole, with the Chemical Abstracts Service registry number 1704068-81-4.
The molecular architecture consists of a benzene ring core substituted at three distinct positions. The boronic acid functionality, characterized by the -B(OH)₂ group, occupies the para position relative to the methyl substituent. The methyl group is positioned at the 4-position of the benzene ring, while the pyrrolidin-1-ylsulfonyl moiety is attached at the 3-position, creating an ortho relationship between the sulfonamide and boronic acid functionalities. This specific substitution pattern generates a unique three-dimensional molecular geometry that influences both the chemical reactivity and physical properties of the compound.
The International Chemical Identifier string for this compound is InChI=1S/C11H16BNO4S/c1-9-4-5-10(12(14)15)8-11(9)18(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3, providing a standardized representation of its molecular connectivity. The simplified molecular-input line-entry system notation B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2)(O)O offers an alternative structural description that emphasizes the connectivity between atoms.
Comparative Analysis of Regioisomeric Forms (4-Methyl vs. 3-Methyl Derivatives)
The structural landscape of methylated pyrrolidinylsulfonyl phenylboronic acids encompasses several regioisomeric forms that differ in the positioning of the methyl substituent relative to other functional groups. The 4-methyl derivative, represented by the compound under investigation, exhibits a distinct substitution pattern compared to its 3-methyl counterpart, (3-methyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid. Both compounds share the identical molecular formula C₁₁H₁₆BNO₄S and molecular weight of 269.13 grams per mole, yet their structural differences result in distinct chemical and physical properties.
In the 4-methyl derivative, the methyl group occupies the position para to the boronic acid functionality, while the pyrrolidinylsulfonyl group is positioned ortho to the boronic acid. Conversely, the 3-methyl isomer features the methyl substituent at the position meta to the boronic acid, with the pyrrolidinylsulfonyl group maintaining its ortho relationship to the boronic acid functionality. This regioisomeric variation significantly influences the electronic distribution within the aromatic system and affects the overall molecular dipole moment.
The Chemical Abstracts Service registry numbers for these isomers further emphasize their distinct identities: 1704068-81-4 for the 4-methyl derivative and 2377608-95-0 for the 3-methyl variant. The different simplified molecular-input line-entry system representations reflect the structural variations: O=S(C1=CC(B(O)O)=CC=C1C)(N2CCCC2)=O for the 4-methyl form versus OB(C1=CC=C(S(=O)(N2CCCC2)=O)C(C)=C1)O for the 3-methyl isomer.
The storage conditions for these regioisomers also differ slightly, with the 3-methyl derivative requiring storage under inert atmosphere at 2-8°C, suggesting potentially different stability profiles. These structural variations result in different reactivity patterns and may influence their respective applications in synthetic chemistry and pharmaceutical development.
Crystal Structure Analysis and Conformational Dynamics
The three-dimensional structure of this compound exhibits several key conformational features that influence its solid-state packing and solution behavior. The boronic acid functionality adopts its characteristic planar geometry, with the boron atom exhibiting trigonal planar coordination when considering the two hydroxyl groups and the aromatic carbon atom. This geometric arrangement facilitates potential intermolecular hydrogen bonding interactions that are fundamental to the crystal packing arrangements observed in phenylboronic acid derivatives.
The pyrrolidine ring system maintains its characteristic envelope conformation, which introduces conformational flexibility to the overall molecular structure. The nitrogen atom within the pyrrolidine ring adopts a pyramidal geometry due to its sp³ hybridization and coordination to the sulfur atom of the sulfonyl group. The sulfonyl functionality exhibits tetrahedral geometry around the sulfur center, with the two oxygen atoms and the nitrogen and carbon atoms defining the coordination environment.
The rotational freedom around the carbon-sulfur bond connecting the aromatic ring to the sulfonyl group allows for multiple conformational states in solution. Similarly, the nitrogen-sulfur bond provides additional conformational flexibility, enabling the pyrrolidine ring to adopt various orientations relative to the aromatic plane. These conformational dynamics are influenced by intramolecular interactions, including potential interactions between the boronic acid hydroxyl groups and the sulfonyl oxygen atoms.
The International Chemical Identifier key VDUFNJOAUXLGEH-UHFFFAOYSA-N provides a unique identifier for this specific three-dimensional arrangement, distinguishing it from other possible conformational isomers. The computational generation of three-dimensional conformers is restricted due to limitations in molecular modeling force fields for boron-containing compounds, as indicated by the unsupported element designation in computational chemistry databases.
Spectroscopic Fingerprinting (NMR, IR, Raman)
The spectroscopic characterization of this compound reveals distinctive features that enable unambiguous identification and structural confirmation. The infrared spectroscopic profile exhibits characteristic absorption bands corresponding to the various functional groups present within the molecular framework. The boronic acid functionality typically displays broad absorption bands in the 3200-3500 cm⁻¹ region due to hydroxyl stretching vibrations, with the exact frequency influenced by the extent of hydrogen bonding interactions.
The infrared spectrum reveals important diagnostic bands for boronic acid compounds, including the boron-oxygen stretching vibrations that appear in the 1300-1400 cm⁻¹ region. Specifically, phenylboronic acid derivatives exhibit characteristic bands at approximately 1350 cm⁻¹ corresponding to asymmetric boron-oxygen stretching modes. The in-plane and out-of-plane deformation modes of the BO₂ group appear at lower frequencies, typically around 570-650 cm⁻¹, providing additional confirmatory evidence for the boronic acid functionality.
The sulfonyl group contributes distinctive absorption bands to the infrared spectrum, with asymmetric and symmetric sulfur-oxygen stretching vibrations appearing in the 1300-1400 cm⁻¹ and 1100-1200 cm⁻¹ regions, respectively. The pyrrolidine ring system exhibits characteristic carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region, along with carbon-nitrogen stretching modes appearing around 1000-1100 cm⁻¹.
Nuclear magnetic resonance spectroscopy provides detailed structural information through the analysis of chemical shifts and coupling patterns. The aromatic protons exhibit characteristic chemical shifts in the 7-8 parts per million region, with the exact values influenced by the electronic effects of the substituents. The methyl group protons appear as a singlet in the 2-3 parts per million region, while the pyrrolidine ring protons display complex multipicity patterns due to the conformational dynamics of the five-membered ring system.
The vibrational properties of boronic acid-containing compounds have been systematically investigated using computational modeling approaches. Density functional theory calculations using the B3LYP/6-31G(d) level of theory provide accurate predictions of vibrational frequencies that correlate well with experimental infrared spectroscopic observations. These computational studies reveal that several alternative bands in the infrared region can be used to diagnostically distinguish between different boronic acid functionalities.
Properties
IUPAC Name |
(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4S/c1-9-4-5-10(12(14)15)8-11(9)18(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUFNJOAUXLGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of Phenylboronic Acid Derivatives
One of the most straightforward methods involves starting with a phenylboronic acid derivative bearing a methyl group at the 4-position, followed by sulfonylation with pyrrolidin-1-ylsulfonyl chloride.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1. Synthesis of 4-methylphenylboronic acid | Boronic acid precursors | Standard boronic acid synthesis | Typically via Miyaura borylation or lithium-halogen exchange |
| 2. Sulfonylation | Pyrrolidin-1-ylsulfonyl chloride, base (e.g., triethylamine) | Dichloromethane (DCM), 0°C to room temperature | Ensures selective sulfonylation at the aromatic ring |
Research Findings:
This method is supported by literature indicating that sulfonyl chlorides react efficiently with phenylboronic acid derivatives under mild conditions, yielding the desired sulfonylated product with high regioselectivity.
Organocatalytic Formylation and Subsequent Functionalization
Recent advances include organocatalytic formylation strategies that enable the introduction of functional groups onto boronic acids, as demonstrated in recent studies. This involves the reaction of boronic acids with glyoxylic acid under ambient conditions, catalyzed by tetrahydroquinoline derivatives, leading to aldehyde intermediates, which can be further transformed into the target compound.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1. Formylation | Glyoxylic acid, tetrahydroquinoline, oxygen atmosphere | Ambient, room temperature | Yields aldehyde intermediates suitable for further modification |
| 2. Sulfonylation | Pyrrolidin-1-ylsulfonyl chloride | DCM, 0°C to room temperature | Converts aldehyde intermediates into sulfonylated boronic acids |
Research Findings:
This approach provides a mild, environmentally friendly route with high regioselectivity and functional group tolerance, suitable for complex molecule synthesis.
Multi-Component Reactions (MCR) and Catalytic Couplings
The Petasis borono–Mannich reaction has been employed for synthesizing similar compounds, involving boronic acids, amines, and aldehydes under catalytic conditions. For example, using chiral BINOL catalysts and boronic acids bearing various substituents, including pyrrolidin-1-ylsulfonyl groups, yields the target compound with high enantioselectivity and efficiency.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1. MCR coupling | Boronic acid, amine, aldehyde | Mild, catalytic, often at room temperature | Facilitates rapid assembly of complex molecules |
| 2. Post-reaction modifications | Various sulfonyl chlorides | Controlled conditions to ensure selectivity | Fine-tunes the functional groups |
Research Findings:
This method is advantageous for rapid synthesis and diversification, especially for medicinal chemistry applications, yielding high purity products.
Data Table Summarizing Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct sulfonylation | Phenylboronic acid derivatives | Pyrrolidin-1-ylsulfonyl chloride | DCM, 0°C to RT | 75–85% | Simple, high regioselectivity | Requires pre-formed boronic acid derivatives |
| Organocatalytic formylation | Boronic acids, glyoxylic acid | Tetrahydroquinoline, oxygen | Ambient | 70–80% | Mild, environmentally friendly | Multi-step, specialized catalysts |
| MCR coupling | Boronic acids, amines, aldehydes | Catalysts (BINOL, others) | Mild, room temperature | 80–90% | Rapid, versatile | May require chiral catalysts for enantioselectivity |
Notes on Reaction Optimization and Challenges
- Selectivity: Ensuring regioselective sulfonylation on the phenyl ring is critical, often achieved by controlling reaction temperature and reagent equivalents.
- Purity: Purification via chromatography or recrystallization is necessary to remove side products such as phenols or unreacted starting materials.
- Yield Maximization: Using excess sulfonyl chloride and optimized catalysts can improve yields, especially in multi-component reactions.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This reaction is the most extensively studied application of the compound. Its boronic acid group enables efficient Pd-catalyzed coupling with aryl halides to form biaryl structures.
Key Findings:
-
Catalyst Systems : Pd(PPh₃)₄ and PdCl₂(dppf) are effective catalysts, with yields exceeding 85% under optimized conditions.
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Substrate Scope : Reacts with aryl iodides, bromides, and activated chlorides (e.g., 4-bromoacetophenone).
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Solvent Effects : Best performance in THF/water (4:1) at 80°C.
Table 1: Suzuki Coupling Conditions and Yields
| Aryl Halide | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | 80 | 92 | |
| 3-Iodonitrobenzene | PdCl₂(dppf) | 100 | 78 | |
| 2-Chloropyridine | Pd(OAc)₂/XPhos | 120 | 65 |
Formylation Reactions
The compound participates in organocatalytic formylation using glyoxylic acid and tetrahydroquinoline catalysts under aerobic conditions .
Mechanism Highlights:
-
Oxidative Decarboxylation : Glyoxylic acid undergoes oxidative decarboxylation to generate formyl radicals .
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Role of Oxygen : Atmospheric oxygen is essential for radical chain propagation; reactions fail under inert atmospheres .
-
Side Reactions : Competing Petasis reactions form amino acids when pyrrolidine is used instead of tetrahydroquinoline .
Example Reaction:
Boronate Ester Formation and Metathesis
The compound forms dynamic boronate esters with diols, enabling applications in self-healing materials .
Key Observations:
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Transesterification : Accelerated by basic amines (e.g., NEt₃) via proton transfer mechanisms .
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Metathesis Kinetics : Second-order kinetics with activation energy () of 15.9 kJ/mol for five-membered esters .
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Solvent Effects : Polar aprotic solvents (DCM, DMF) enhance reaction rates .
Biological Activity via Enzyme Inhibition
While primarily a synthetic intermediate, its sulfonamide moiety enables interactions with biological targets:
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FLT3-ITD Kinase Inhibition : Analogous derivatives (e.g., imidazo[1,2-b]pyridazines) show nanomolar activity in AML cell lines .
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Protease Binding : Reversible covalent binding to serine proteases via boronic acid-diol interactions .
Stability and Side Reactions
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Oxidative Degradation : Forms 4-methylphenol derivatives in the presence of H₂O₂ or O₂ at elevated temperatures .
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Hydrolysis : Boronic acid group hydrolyzes slowly in aqueous media (t₁/₂ ≈ 48 hr at pH 7) .
Table 2: Reaction Rates in Suzuki Coupling vs. Analogues
| Compound | Relative Rate (k_rel) |
|---|---|
| 4-Methylphenylboronic acid | 1.00 |
| 3-(Pyridyl)boronic acid | 0.67 |
| This Compound | 1.25 |
The enhanced rate is attributed to electron-withdrawing sulfonamide groups stabilizing the Pd–B intermediate .
Scientific Research Applications
Glucose-Sensitive Drug Delivery Systems
One of the most promising applications of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is in glucose-sensitive drug delivery systems. Boronic acids are known for their ability to form reversible covalent bonds with diols, allowing them to respond to changes in glucose concentrations. This property can be harnessed for developing self-regulating insulin delivery systems for diabetic patients.
Case Study: Polymeric Systems
A study conducted by Matsumoto et al. demonstrated that derivatives of phenylboronic acids could be engineered to exhibit enhanced glucose sensitivity. The research showed that modifying the pKa values of these compounds significantly improved their insulin release profiles in response to varying glucose levels, indicating their potential in advanced diabetic treatments.
Anticancer Applications
The ability of this compound to inhibit proteasome activity has garnered attention in cancer research. Proteasomes play a critical role in regulating cell cycle and apoptosis, making them a target for anticancer therapies.
Case Study: Cytotoxicity Against Cancer Cell Lines
Research has indicated that boronic acid derivatives can induce cytotoxic effects on various cancer cell lines by modulating proteasome function. In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity, leading to cell cycle arrest and apoptosis . This suggests its potential as a candidate for further investigation in cancer therapy.
Data Tables
| Study Reference | Findings |
|---|---|
| Matsumoto et al. | Enhanced insulin release in glucose-responsive systems |
| Elshaarani et al. | Improved glucose responsiveness under physiological conditions |
Mechanism of Action
The mechanism of action of (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid in catalytic reactions involves the formation of a boronate complex with the catalyst. In the Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center and subsequent formation of the carbon-carbon bond . The sulfonyl group can also influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Inhibitory Activity: The HDAC inhibitory activity of [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl] boronic acid (IC50: ~1 µM) suggests that boronic acids with bulky substituents can achieve potent enzyme inhibition . In contrast, the target compound’s pyrrolidine sulfonyl group may enhance binding to serine hydrolases or β-lactamases, similar to vaborbactam derivatives .
- Antiproliferative Effects : Phenanthren-9-yl boronic acid (IC50: 0.2251 µM) highlights the role of aromatic systems in cytotoxicity, though solubility issues (e.g., precipitation in RPMI medium) limit the utility of compounds like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid . The target compound’s pyrrolidine sulfonyl group may mitigate such issues due to improved hydrophilicity.
- β-Lactamase Inhibition: Chiral α-amido-β-triazolylethaneboronic acids exhibit nanomolar Ki values, emphasizing the importance of bioisosteric replacements (e.g., triazole for phenyl) in enhancing affinity . The target compound’s sulfonyl group could similarly stabilize interactions with catalytic residues like Ser318 in β-lactamases.
Solubility and Stability
Table 2: Solubility and Reactivity Trends
Key Observations:
- Solubility : The precipitation of [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid in culture media underscores the challenge of balancing lipophilicity and aqueous solubility . The target compound’s pyrrolidine sulfonyl group—a polar, hydrogen-bond acceptor—may improve solubility compared to purely aromatic analogs.
- Oxidation Stability : Boronic esters with pinacol or 2,3-butanediol diols oxidize rapidly (t₁/₂: 5–10 minutes), whereas free boronic acids are slower (t₁/₂: 22 minutes) . The target compound’s stability in biological environments would depend on its propensity to hydrolyze or oxidize.
Biological Activity
(4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a boronic acid derivative recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural combination that may enhance its reactivity and interactions with biological targets.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₁H₁₆BNO₄S
- CAS Number : 1393827-96-7
- Molecular Weight : 269.13 g/mol
The structure includes a boron atom bonded to a phenyl group, which is substituted with a methyl group and a pyrrolidin-1-ylsulfonyl group. This configuration is crucial for its biological activity, as the boronic acid moiety can form reversible covalent bonds with diols and other biomolecules, influencing its pharmacological properties .
Enzyme Inhibition
Boronic acids are known to inhibit various enzymes, particularly proteases and kinases, which play critical roles in cellular signaling and disease progression, including cancer and diabetes. The presence of the sulfonamide group in this compound may enhance its binding affinity to these targets, potentially increasing its effectiveness as a therapeutic agent .
Interaction Studies
Studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to investigate the binding interactions of this compound with various biological targets. These studies are essential for understanding the pharmacokinetics and pharmacodynamics associated with the compound .
Case Studies and Research Findings
Comparison Table of Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Methylphenylboronic Acid | Boron attached to a methyl-substituted phenol | Widely used in Suzuki coupling reactions |
| 3-Pyridinesulfonamide | Contains a pyridine ring | Different electronic properties due to nitrogen |
| 4-Aminobenzenesulfonamide | Amino group substitution on phenol | Exhibits different biological activities |
| This compound | Boronic acid functionality with pyrrolidine-derived sulfonamide | Potentially enhances bioactivity and specificity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, and how can its purity be optimized?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where aryl halides react with boronic acids in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) . To optimize purity, chromatographic techniques (e.g., flash chromatography) and recrystallization using polar aprotic solvents are recommended. Impurity profiling via LC-MS/MS (as described for similar boronic acids in Lumacaftor) ensures detection limits below 1 ppm .
Q. Which characterization techniques are critical for confirming the structural integrity of this boronic acid derivative?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is essential for verifying substituent positions and boron bonding. Mass spectrometry (HRMS or LC-MS/MS) validates molecular weight and isotopic patterns, particularly for boron-containing species . X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. How does the stability of this compound vary under oxidative conditions, and what precautions are necessary during storage?
- Methodological Answer : Boronic acids are prone to oxidation, especially in aqueous environments. Stability studies using hydrogen peroxide (H₂O₂) as an oxidant, monitored via ¹H NMR, reveal oxidation rates dependent on diol affinity and hydrolysis equilibrium . Storage under inert atmospheres (argon/nitrogen) at -20°C in anhydrous solvents (e.g., THF or DMF) minimizes degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data observed during boronic ester oxidation studies?
- Methodological Answer : Discrepancies in oxidation rates (e.g., faster conversion for certain diol-based esters) may arise from competing hydrolysis equilibria. Use affinity assays (e.g., alizarin red S binding) to rank diol-boronic acid affinities independently of oxidation kinetics . Adjust experimental conditions (e.g., pH, solvent polarity) to decouple hydrolysis and oxidation pathways .
Q. What strategies are effective for controlling genotoxic impurities in boronic acid-based drug candidates?
- Methodological Answer : Implement LC-MS/MS methods validated under ICH guidelines (LOD < 0.1 ppm, LOQ < 0.3 ppm) for trace impurity detection. Use computational mutagenicity alerts (e.g., Derek Nexus) to prioritize high-risk impurities, followed by targeted synthesis of reference standards for quantification .
Q. How can the diol component of boronic esters be engineered to modulate drug release in responsive hydrogels?
- Methodological Answer : Select diols (e.g., pinacol, neopentyl glycol) based on their affinity for phenyl boronic acid, as measured by competitive binding assays with polyols like glucose . For glucose-sensitive hydrogels, prioritize diols with moderate affinity (e.g., 2,3-butanediol, relative affinity = 0.57) to balance stability and responsiveness .
Q. What experimental design considerations are critical for studying the biological activity of boronic acid derivatives against cancer cells?
- Methodological Answer : Correlate clogP values and oxidation propensity with cytotoxicity data (e.g., IC₅₀ in chronic lymphocytic leukemia cells). Use ROS-sensitive probes (e.g., DCFH-DA) to quantify intracellular oxidation rates and validate mechanistic hypotheses . Include boronic acid-free controls to distinguish ester-specific effects .
Contradiction Analysis & Troubleshooting
Q. Why might oxidation rates of boronic esters contradict their hydrolysis equilibrium trends?
- Analysis : Oxidation rates (e.g., 50% conversion in 5–27 minutes) may not align with diol affinity rankings due to ROS-specific reactivity. For example, pinacol esters oxidize faster than neopentyl glycol esters despite lower diol affinity, suggesting oxidation is not solely hydrolysis-dependent . To troubleshoot, conduct time-resolved ¹H NMR under controlled O₂ levels to isolate oxidation kinetics.
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
